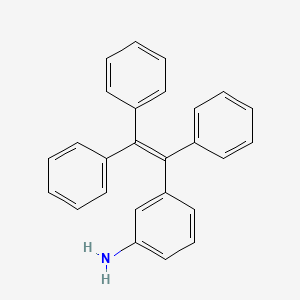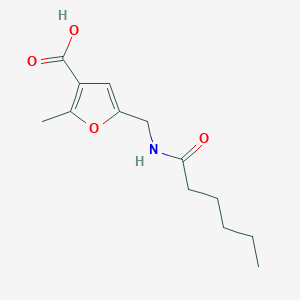![molecular formula C17H30O B14890369 Cyclohexyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14890369.png)
Cyclohexyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,3R,5S)-alpha-Cyclohexyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a cyclohexyl group, a trimethylbicycloheptane core, and a methanol functional group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R,5S)-alpha-Cyclohexyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction, followed by hydrogenation and functional group modifications. The reaction conditions often include the use of catalysts such as palladium on carbon for hydrogenation and specific solvents like tetrahydrofuran for the Diels-Alder reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as distillation and recrystallization to obtain the compound in its pure form. The use of automated systems and advanced analytical techniques ensures the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R,3R,5S)-alpha-Cyclohexyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The cyclohexyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2R,3R,5S)-alpha-Cyclohexyl-2,6,6-trimethylbicyclo[311]heptane-3-methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new pharmaceuticals and understanding biochemical pathways.
Medicine
The compound’s potential medicinal properties are being explored, particularly its ability to interact with specific enzymes and receptors. This makes it a candidate for drug development and therapeutic applications.
Industry
In the industrial sector, (1R,2R,3R,5S)-alpha-Cyclohexyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of (1R,2R,3R,5S)-alpha-Cyclohexyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- cis-Myrtanol
- trans-Myrtanol
- (E)-Myrtanol
Uniqueness
Compared to similar compounds, (1R,2R,3R,5S)-alpha-Cyclohexyl-2,6,6-trimethylbicyclo[311]heptane-3-methanol is unique due to its specific stereochemistry and functional groups
Propriétés
Formule moléculaire |
C17H30O |
|---|---|
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
cyclohexyl-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol |
InChI |
InChI=1S/C17H30O/c1-11-14(9-13-10-15(11)17(13,2)3)16(18)12-7-5-4-6-8-12/h11-16,18H,4-10H2,1-3H3/t11-,13+,14+,15+,16?/m0/s1 |
Clé InChI |
CBDKAEIKOBMOCQ-YZDKCICGSA-N |
SMILES isomérique |
C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)C(C3CCCCC3)O |
SMILES canonique |
CC1C(CC2CC1C2(C)C)C(C3CCCCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



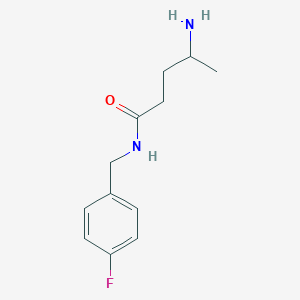
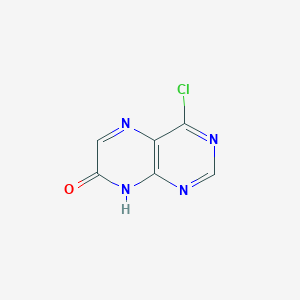

![2-((4-oxo-3-(m-tolyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio)acetamide](/img/structure/B14890324.png)
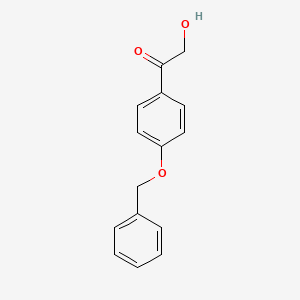
![9-bromo-3H-benzo[e]indazole](/img/structure/B14890348.png)

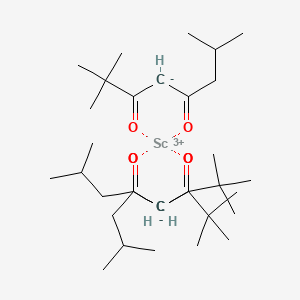
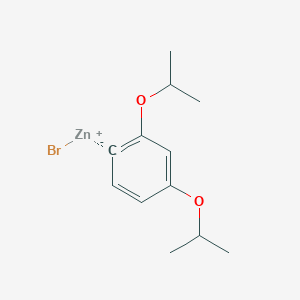
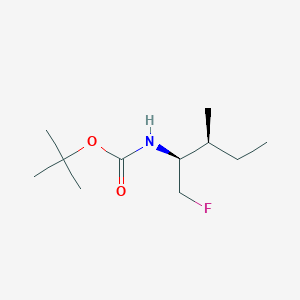
![N-[(4E)-[1]benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,4-dimethoxyaniline](/img/structure/B14890384.png)
